(S)-esmolol

Description

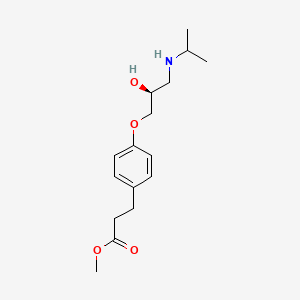

Structure

2D Structure

3D Structure

Properties

CAS No. |

115729-56-1 |

|---|---|

Molecular Formula |

C16H25NO4 |

Molecular Weight |

295.37 g/mol |

IUPAC Name |

methyl 3-[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |

InChI |

InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3/t14-/m0/s1 |

InChI Key |

AQNDDEOPVVGCPG-AWEZNQCLSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCC(=O)OC)O |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for S Esmolol

Chemo-Enzymatic Approaches to Enantiopure (S)-Esmolol Synthesis

Chemo-enzymatic strategies combine the precision of biocatalysis with traditional organic synthesis to produce enantiopure compounds. researchgate.netdoaj.org For this compound, this often involves the enzymatic kinetic resolution of a racemic intermediate, a key step that establishes the desired stereochemistry early in the synthetic sequence. researchgate.netdoaj.org This approach is favored for its potential to generate high enantiomeric excess (ee) under mild reaction conditions. researchgate.net

Lipase-Catalyzed Kinetic Resolution of Chiral Intermediates

Lipases are a class of versatile enzymes widely used in organic synthesis for their ability to catalyze reactions like esterification, transesterification, and hydrolysis with high enantioselectivity. chemrxiv.org In the synthesis of this compound, lipases are instrumental in resolving racemic chlorohydrin precursors, specifically methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate. researchgate.netmdpi.com This kinetic resolution preferentially acylates one enantiomer, leaving the other unreacted and allowing for their separation. researchgate.net

The choice of lipase (B570770) is critical for achieving high enantioselectivity in the kinetic resolution of esmolol (B25661) intermediates. Several commercially available lipases have been screened for this purpose, with Candida antarctica lipase B (CALB) and lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL) being prominent examples. core.ac.ukresearchgate.netmdpi.com

Candida antarctica lipase B (CALB) has been shown to be a highly effective biocatalyst for the transesterification of racemic methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate. mdpi.comresearchgate.net In one study, CALB catalyzed the kinetic resolution to produce the desired (R)-chlorohydrin with an enantiomeric excess of 97-99%. mdpi.com This high enantioselectivity is crucial as the (R)-chlorohydrin is the direct precursor to this compound. mdpi.com

Lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL) have also been investigated and have demonstrated complementary enantioselectivity. core.ac.ukresearchgate.net While PCL favors the acylation of the (S)-enantiomer of the chlorohydrin, leaving the (R)-enantiomer, CRL shows the opposite preference. core.ac.ukresearchgate.netdoaj.org This "enzymatic switch" provides flexibility in the synthetic design, allowing for the synthesis of either (S)- or (R)-esmolol by selecting the appropriate lipase. researchgate.netdoaj.org For instance, PCL-catalyzed transesterification yields the (R)-alcohol and the (S)-acetate, while CRL catalysis produces the (S)-alcohol and the (R)-acetate. core.ac.ukresearchgate.net

The following table summarizes the performance of different lipases in the kinetic resolution of the esmolol chlorohydrin intermediate:

| Lipase Source | Enantiomer Acylated | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Candida antarctica lipase B (CALB) | (S)-enantiomer | (R)-alcohol | 97-99% | mdpi.com |

| Pseudomonas cepacia lipase (PCL) | (S)-enantiomer | (R)-alcohol | Not specified | core.ac.ukresearchgate.net |

| Candida rugosa lipase (CRL) | (R)-enantiomer | (S)-alcohol | Not specified | core.ac.ukresearchgate.net |

The efficiency and selectivity of the lipase-catalyzed kinetic resolution are significantly influenced by various reaction parameters. Optimization of these parameters is essential to maximize both the yield of the desired enantiomer and its enantiomeric excess.

Substrate and Enzyme Concentration: The concentrations of the substrate (racemic chlorohydrin) and the enzyme play a crucial role. Higher enzyme loading can increase the reaction rate, but an optimal balance must be found to ensure cost-effectiveness. researchgate.netmdpi.com

Temperature: Temperature affects both the rate of reaction and the stability of the enzyme. For the lipase-catalyzed resolution of esmolol intermediates, temperatures are typically maintained in the range of 30-40°C. chemrxiv.orgmdpi.com One study found the optimal temperature for the lipase-catalyzed kinetic resolution to be 40°C. chemrxiv.org Higher temperatures can lead to enzyme denaturation and a decrease in activity and selectivity. frontiersin.org

Reaction Time: The duration of the reaction is a critical factor in achieving the desired conversion and enantiomeric purity. Reaction times for the kinetic resolution of the esmolol chlorohydrin intermediate have been reported to range from 23 to 48 hours. mdpi.com Monitoring the reaction progress over time is necessary to stop the reaction at the optimal point, typically around 50% conversion for kinetic resolutions, to achieve high enantiomeric excess for both the product and the unreacted substrate. chemrxiv.org

Solvent: The choice of organic solvent can significantly impact enzyme activity and enantioselectivity. Solvents like toluene (B28343) and cyclohexane (B81311) have been found to be effective for PCL and CRL catalyzed reactions, respectively. core.ac.uk More recent studies have focused on using greener solvents like acetonitrile (B52724) to replace more hazardous options like toluene. mdpi.com

The table below illustrates the effect of various parameters on the lipase-catalyzed resolution:

| Parameter | Optimized Value/Range | Effect on Reaction | Reference |

| Temperature | 30-40°C | Affects reaction rate and enzyme stability | chemrxiv.orgmdpi.com |

| Reaction Time | 23-48 hours | Determines the extent of conversion and enantiomeric purity | mdpi.com |

| Solvent | Toluene (for PCL), Cyclohexane (for CRL), Acetonitrile (for CALB) | Influences enzyme activity and enantioselectivity | core.ac.ukmdpi.com |

In lipase-catalyzed transesterification, an acyl donor is required to transfer an acyl group to the hydroxyl group of the chiral intermediate. The choice of the acyl donor can influence the reaction rate and enantioselectivity.

Vinyl esters, such as vinyl acetate (B1210297) and vinyl butanoate, are commonly employed as acyl donors. researchgate.netchemrxiv.orgmdpi.com Vinyl esters are considered "activated" acyl donors because the enol leaving group tautomerizes to a stable ketone or aldehyde, making the reaction essentially irreversible. This irreversibility helps to drive the reaction forward and can lead to higher conversions and enantioselectivities. chemrxiv.org

For the synthesis of this compound intermediates, both vinyl acetate and vinyl butanoate have been used successfully. researchgate.netchemrxiv.orgmdpi.com For example, vinyl butanoate was used as the acyl donor in the CALB-catalyzed kinetic resolution of the racemic chlorohydrin, resulting in high enantiomeric excess of the desired (R)-chlorohydrin. mdpi.com Similarly, vinyl acetate was the acyl donor of choice in resolutions catalyzed by PCL and CRL. core.ac.ukresearchgate.net The use of these acyl donors in an organic co-solvent has been shown to improve both enantiomeric excess and enantioselectivity after optimizing reaction conditions. chemrxiv.org

Exploration of Other Biocatalytic Systems for Chiral Building Block Generation

While lipase-catalyzed kinetic resolution of the chlorohydrin intermediate is a well-established method, other biocatalytic systems can also be employed to generate the chiral building blocks required for this compound synthesis. These alternative approaches may offer advantages in terms of efficiency or the ability to produce different key chiral intermediates.

One such approach involves the hydrolytic kinetic resolution of a racemic epoxide, specifically methyl 3-[4-(oxiran-2-ylmethoxy)phenyl] propanoate, using Jacobsen's catalyst. tandfonline.comtandfonline.com Although not an enzymatic method, it represents a catalytic asymmetric approach to obtaining a key chiral epoxide intermediate. This method has been reported to yield the (S)-epoxide with excellent enantioselectivity. tandfonline.com This chiral epoxide can then be converted to this compound through a subsequent amination step. tandfonline.comtandfonline.com

Asymmetric Chemical Synthesis Routes to this compound

In addition to chemo-enzymatic methods, purely chemical asymmetric syntheses have been developed for this compound. These routes typically rely on the use of a chiral starting material or a chiral catalyst to introduce the desired stereochemistry.

A common strategy involves starting with a commercially available chiral building block, such as (R)-epichlorohydrin. mdpi.com The synthesis proceeds by reacting the chiral epichlorohydrin (B41342) with methyl 3-(4-hydroxyphenyl)propanoate to form the corresponding epoxide, (S)-methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate. vulcanchem.com This epoxide is then ring-opened with isopropylamine (B41738) to yield this compound. vulcanchem.com While this method is straightforward, the enantiomeric excess of the final product can sometimes be lower than that achieved through enzymatic resolutions. mdpi.com

Another approach utilizes Sharpless asymmetric dihydroxylation as a key step to introduce the chiral diol functionality. core.ac.uk However, detailed reports on this specific route for this compound are less common in the provided search results.

A notable asymmetric synthesis of this compound involves the hydrolytic kinetic resolution of the racemic epoxide using Jacobsen's catalyst, which provides the key chiral epoxide intermediate in high enantiomeric excess. tandfonline.comresearchgate.net The synthetic pathway starts from 4-hydroxybenzaldehyde (B117250) and proceeds through several steps to form the racemic epoxide, which is then resolved. tandfonline.com

Applications of Sharpless Asymmetric Dihydroxylation in Chiral Epoxide Formation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine (B1679958) ligand to direct the stereochemical outcome of the dihydroxylation. organic-chemistry.orgwikipedia.orgmdpi.com In the context of this compound synthesis, this methodology has been applied to create a chiral diol intermediate, which is then converted to the necessary chiral epoxide. sid.iriau.ir

Hydrolytic Kinetic Resolution Utilizing Metal-Salen Type Catalysts (e.g., Jacobsen Catalyst)

Hydrolytic kinetic resolution (HKR) is another prominent strategy for obtaining enantiomerically enriched epoxides. tandfonline.comresearchgate.net This method employs a chiral catalyst to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer unreacted and thus resolved. tandfonline.comresearchgate.net The Jacobsen catalyst, a chiral (salen)cobalt(III) complex, has proven to be highly effective for the HKR of terminal epoxides. tandfonline.comresearchgate.nettandfonline.com

In the synthesis of this compound, HKR with the Jacobsen catalyst has been successfully used to resolve racemic methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate. tandfonline.comtandfonline.commdpi.com This process yields the desired (S)-epoxide with high enantiomeric excess (ee). tandfonline.commdpi.com One study reported obtaining the (S)-epoxide intermediate with a 94% ee using this method. mdpi.com The unreacted (R)-epoxide is hydrolyzed to the corresponding diol, which can be separated. researchgate.net The simplicity of this protocol, the low catalyst loading required, and the use of water as a reactant make it an attractive and efficient approach for large-scale preparation. tandfonline.comresearchgate.net

Design and Execution of Multi-Step Stereoselective Syntheses from Chiral Precursors

The synthesis of this compound can also be achieved by starting with a commercially available chiral precursor, thereby introducing the desired stereochemistry at an early stage. This approach, known as a chiral pool synthesis, leverages naturally occurring or readily available enantiopure compounds. ethz.ch

A common chiral precursor for the synthesis of this compound is (R)-epichlorohydrin or a derivative like (S)-glycidol. mdpi.comvulcanchem.comgoogle.com For instance, a synthesis starting from (R)-epichlorohydrin has been reported to produce this compound with an enantiomeric excess of 93%. mdpi.com Another approach involves the condensation of para-hydroxybenzene methyl propionate (B1217596) with an (S)-glycidol derivative. google.com This reaction forms a key intermediate which, after aminolysis with isopropylamine and subsequent salification, yields this compound hydrochloride. google.com

Table 1: Comparison of Stereoselective Synthetic Routes for this compound

| Synthetic Strategy | Key Chiral Step | Precursor | Catalyst/Reagent | Reported Enantiomeric Excess (ee) of Product/Intermediate |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | Asymmetric Dihydroxylation | Olefin | AD-mix-β | High enantiomeric purity sid.ir |

| Hydrolytic Kinetic Resolution | Kinetic Resolution of Epoxide | Racemic Epoxide | Jacobsen Catalyst | 94% ee for (S)-epoxide mdpi.com |

| Chiral Pool Synthesis | Nucleophilic Ring Opening | (R)-Epichlorohydrin | - | 93% ee for this compound mdpi.com |

| Chemo-enzymatic Resolution | Lipase-catalyzed Kinetic Resolution | Racemic Chlorohydrin | Candida antarctica Lipase B | 97% ee for this compound mdpi.com |

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to pharmaceutical manufacturing. embopress.orgmdpi.comsphinxsai.com The synthesis of this compound has been a target for such improvements, focusing on solvent choice, reagent safety, and waste reduction. mdpi.comresearchgate.net

Solvent Minimization and Replacement Strategies (e.g., replacing toluene/dichloromethane (B109758) with acetonitrile)

A key principle of green chemistry is the reduction or replacement of hazardous solvents. mdpi.comsphinxsai.com In the synthesis of this compound, traditional protocols often utilize solvents like toluene or dichloromethane. mdpi.com These solvents are associated with environmental and health concerns. To create a greener process, researchers have successfully replaced these solvents with acetonitrile. mdpi.comresearchgate.net Acetonitrile is considered a more environmentally benign solvent in this context. mdpi.com

Specifically, in the lipase-catalyzed kinetic resolution step for an this compound precursor, dry acetonitrile was used as the reaction medium instead of toluene. mdpi.comresearchgate.net This substitution contributes to a safer and more sustainable synthesis process without compromising the efficiency of the enzymatic resolution. mdpi.comresearchgate.net The use of aqueous solutions of surfactants is also being explored as an alternative to organic solvents in related chromatographic separations. researchgate.net

Reduction of Hazardous Reagents (e.g., replacing acetyl chloride with lithium chloride)

Another focus of green chemistry is the substitution of hazardous reagents with safer alternatives. embopress.org In one of the synthetic routes to this compound, the flammable and corrosive reagent acetyl chloride was used in the preparation of a key chlorohydrin intermediate. mdpi.comcore.ac.uk

A greener chemo-enzymatic protocol has replaced acetyl chloride with lithium chloride (LiCl) for the ring-opening of the epoxide to form the chlorohydrin. mdpi.comresearchgate.net The reaction proceeds by adding glacial acetic acid to a solution of the epoxide and LiCl in acetonitrile. mdpi.com This change not only avoids a flammable reagent but also simplifies the reaction setup and workup. mdpi.com Further green improvements include reducing the quantities of epichlorohydrin and bases used in the initial steps of the synthesis. mdpi.comresearchgate.net

Isolation and Characterization of Dimeric By-products in Synthetic Pathways

A thorough understanding of reaction pathways, including the formation of by-products, is crucial for optimizing reaction conditions to maximize the yield of the desired product and minimize waste, a core tenet of green chemistry. mdpi.comsphinxsai.com During the synthesis of an epoxide precursor for this compound, a dimeric by-product was identified and characterized. mdpi.com

The formation of this dimer occurs during the reaction of deprotonated methyl 3-(4-hydroxyphenyl)propanoate with epichlorohydrin. mdpi.com The structure of this impurity was elucidated using LC-MS and NMR spectroscopy as 3,3′-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4,1-phenylene))dipropanoate. mdpi.com By identifying this by-product, it becomes possible to adjust reaction conditions, such as the choice and concentration of the base, to suppress its formation and thereby increase the yield of the desired epoxide intermediate. mdpi.com In one study, the dimeric by-product was isolated in a 6% yield. mdpi.com Another study on esmolol hydrochloride impurities also identified and characterized a different dimeric impurity. derpharmachemica.comderpharmachemica.comresearchgate.net

Table 2: Green Chemistry Improvements in this compound Synthesis

| Green Chemistry Principle | Traditional Method/Reagent | Greener Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Toluene, Dichloromethane | Acetonitrile | Reduced environmental and health impact mdpi.comresearchgate.net |

| Safer Reagents | Acetyl chloride | Lithium chloride | Avoids flammable and corrosive reagent mdpi.comresearchgate.net |

| Waste Prevention | By-product formation | Identification and characterization of dimeric by-products | Allows for optimization to increase yield and reduce waste mdpi.com |

Advanced Analytical and Spectroscopic Characterization of S Esmolol and Its Enantiomers

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatography is a cornerstone for the separation and quantification of esmolol (B25661) enantiomers. Both direct and indirect chiral separation methods have been developed, each offering distinct advantages for determining enantiomeric purity.

Direct enantioseparation using chiral high-performance liquid chromatography (HPLC) involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This method is advantageous as it does not require derivatization of the analyte. mdpi.com

Several studies have established effective chiral HPLC methods for esmolol. One such method employs a cellulose (B213188) esters-based CSP. anton-paar.com The differential interaction of the esmolol enantiomers with the chiral cavities or channels within the cellulose derivative structure enables their separation. anton-paar.com Another effective stationary phase is the Chirobiotic V column, which has been used for the good enantioseparation of various beta-blockers. google.com The separation efficiency is highly dependent on the composition of the mobile phase, which typically consists of a nonpolar organic solvent modified with a small amount of a polar solvent and an amine additive to improve peak shape. anton-paar.com

| Stationary Phase (Column) | Mobile Phase Composition | Detection Wavelength | Key Finding | Reference |

|---|---|---|---|---|

| Cellulose Esters-based Chiral Column | n-hexane / Isopropanol / Diethylamine | 200-240 nm | Achieved a separation degree >1.5 for R- and S-esmolol, suitable for quantification. | anton-paar.com |

| Chirobiotic V | Methanol / Acetic Acid / Triethylamine (100/0.20/0.15 v/v/v) | Not Specified | Demonstrated good enantioseparation for a class of five beta-blockers. | google.com |

For highly sensitive and selective quantification, particularly in complex biological matrices like human plasma, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. An LC-MS/MS method has been developed for the simultaneous determination of (S)-esmolol and (R)-esmolol in human plasma. mdpi.com This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

The method utilizes a chiral column to separate the enantiomers, which are then ionized and detected by the mass spectrometer. mdpi.com The assay has been validated for concentrations ranging from 25 to 1000 ng/mL. mdpi.com The validation demonstrates excellent linearity, precision, and accuracy, making it suitable for detailed pharmacokinetic studies of the individual stereoisomers. mdpi.com

| Parameter | Finding | Reference |

|---|---|---|

| Concentration Range | 25-1000 ng/mL in human plasma | mdpi.com |

| Linearity | >0.99 | mdpi.com |

| Precision & Accuracy | Within +/-6% for esmolol enantiomers (at most concentrations) | mdpi.com |

In alignment with the principles of green chemistry, micellar liquid chromatography (MLC) has emerged as an eco-friendly alternative to conventional reversed-phase HPLC. This technique replaces the organic solvents in the mobile phase with aqueous solutions of surfactants, such as Brij-35 and sodium dodecyl sulfate (B86663) (SDS), which form micelles. researchgate.net

For esmolol, an indirect MLC method has been developed. It involves the derivatization of racemic esmolol with chiral esters to form diastereomers, which are then separated on a standard C18 column using a surfactant-based mobile phase. researchgate.net This approach eliminates the need for hazardous organic solvents, making the process less expensive and safer. researchgate.net Furthermore, density functional theory (DFT) calculations have been used in conjunction with this method to develop lowest energy optimized structures of the diastereomeric derivatives, which helps in predicting their elution order and assigning the absolute configuration. researchgate.net

An alternative to direct separation on a chiral stationary phase is the indirect approach, which involves pre-column derivatization of the enantiomers with a chiral derivatizing reagent (CDR). This reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a conventional, achiral stationary phase, such as a C18 column. ntnu.noresearchgate.net

A widely used CDR for esmolol and other beta-blockers is 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). ntnu.noresearchgate.net The GITC reagent reacts with the secondary amine group of esmolol to form diastereomeric thiourea (B124793) derivatives. ntnu.no These derivatives are then separated using reversed-phase HPLC with UV detection. ntnu.noresearchgate.net This strategy has proven to be reproducible and sensitive enough for the quantification of individual enantiomers in human plasma. ntnu.nowikipedia.org

| Parameter | Details | Reference |

|---|---|---|

| Chiral Derivatizing Reagent (CDR) | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | ntnu.noresearchgate.net |

| Stationary Phase (Column) | Reversed-phase C18 | ntnu.no |

| Mobile Phase | Acetonitrile (B52724) / 0.02 mol/L Phosphate (B84403) Buffer (pH 4.5) (55:45, v/v) | ntnu.no |

| Detection | UV at 224 nm | ntnu.noresearchgate.net |

| Limit of Quantification | 0.035 µg/mL for each enantiomer | ntnu.no |

| Average Recovery | 94.8% for this compound and 95.5% for (R)-esmolol | ntnu.no |

Spectroscopic Methods for Absolute Configuration and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the three-dimensional structure and absolute configuration of chiral molecules.

Specific rotation is a fundamental property of a chiral compound and is defined as the angle to which a plane-polarized light is rotated when passed through a solution of the compound at a specific concentration and path length. The direction of rotation—clockwise (dextrorotatory, +) or counter-clockwise (levorotatory, -)—is a key characteristic of a specific enantiomer.

The determination of the absolute configuration of this compound has been subject to conflicting reports. An early report in 2011 by Narsaiah and Kumar suggested a positive specific rotation value of [α]D20 = +4.50 (c 1, CHCl3) for this compound. mdpi.com However, this study did not report the enantiomeric excess of the sample nor the method used to determine the absolute configuration, making the value unreliable. mdpi.comresearchgate.net

More recent and thorough investigations have disputed this finding. A 2022 study reported a specific rotation for this compound (in 97% enantiomeric excess) of [α]D20 = -6.80 (c 1.03, CHCl3) , establishing that this compound is, in fact, levorotatory. mdpi.com Another study reported a similar negative value of [α]20D = -5.59 (c 1.4, CHCl3) for this compound (in 89% enantiomeric excess). researchgate.net These later findings, where the absolute configuration was determined based on the known enantioselectivity of the enzyme used in the synthesis (Candida antarctica Lipase (B570770) B), provide a validated reference for the specific rotation of this compound. mdpi.comresearchgate.net

| Reported Specific Rotation [α]D | Concentration (c), Solvent | Enantiomeric Excess (ee) | Conclusion | Reference |

|---|---|---|---|---|

| +4.50 | 1, CHCl3 | Not Reported | Considered unreliable due to lack of supporting data. | mdpi.com |

| -6.80 | 1.03, CHCl3 | 97% | Validated finding; this compound is levorotatory. | mdpi.com |

| -5.59 | 1.4, CHCl3 | 89% | Corroborates the negative rotation of this compound. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of chiral molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by mapping the chemical environment of each hydrogen and carbon atom, respectively. ijpsr.comresearchgate.net

In the ¹H NMR spectrum of esmolol hydrochloride, distinct signals corresponding to the aromatic protons, the protons of the propanolamine (B44665) side chain, the methyl ester group, and the isopropyl group can be identified and assigned. ijpsr.comchemicalbook.com The integration of these signals confirms the relative number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent proton-proton couplings, which helps piece together the connectivity of the molecule. magritek.com

For stereochemical assignment, NMR is crucial. While standard NMR can confirm the constitution of esmolol, advanced techniques are used to determine the relative and absolute configuration. The diastereotopic protons in the side chain, particularly the -CH₂- group adjacent to the chiral center, can exhibit different chemical shifts in a chiral environment. wordpress.com The magnitude of coupling constants (³J values) between protons on the chiral propanolamine backbone can also provide conformational information. wordpress.com Furthermore, the use of chiral derivatizing agents can convert enantiomers into diastereomers, which will then exhibit distinct and separable signals in the NMR spectrum, allowing for the determination of enantiomeric purity. magritek.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Esmolol Hydrochloride

| Atom Type | Assignment | Expected Chemical Shift (δ, ppm) | Key Correlations |

| ¹H NMR | Aromatic protons | 6.8 - 7.2 | Signals for the para-substituted benzene (B151609) ring. |

| Methine proton (-CH-OH) | ~4.0 | Coupled to adjacent CH₂ and NH protons. | |

| Methylene protons (-O-CH₂-) | ~4.1 | Part of the propanolamine linker. | |

| Methyl protons (-O-CH₃) | ~3.6 | Singlet signal from the ester group. | |

| Isopropyl protons (-CH(CH₃)₂) | ~1.0 - 1.2 (CH₃), ~2.8-3.0 (CH) | Doublet for the methyls, multiplet for the methine. | |

| ¹³C NMR | Carbonyl carbon (C=O) | 170 - 175 | Ester functional group. |

| Aromatic carbons | 114 - 158 | Four distinct signals for the substituted ring. | |

| Carbons bonded to oxygen (-CH-O, -CH₂-O) | 65 - 71 | Characteristic shifts for the ether and alcohol carbons. researchgate.net | |

| Carbon bonded to nitrogen (-CH-N) | ~47 | Chemical shift is sensitive to protonation state (salt vs. free base). researchgate.net | |

| Methyl carbon (-O-CH₃) | ~52 | Ester methyl group. | |

| Alkyl carbons | 20 - 40 | Signals for the propanoate and isopropyl groups. |

Note: Expected chemical shifts are approximate and can vary based on solvent and experimental conditions. Data inferred from ijpsr.comresearchgate.netoregonstate.edupdx.edu.

Infrared (IR) and Mass Spectrometry (MS) for Complementary Structural Confirmation

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful complementary techniques used to confirm the structural features of this compound by identifying its functional groups and determining its molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. nih.gov The FT-IR spectrum of esmolol hydrochloride displays key absorption bands that confirm the presence of its main functional groups. ijpsr.com A broad band in the region of 3200-3500 cm⁻¹ is characteristic of O-H stretching from the secondary alcohol and N-H stretching from the secondary amine. orgchemboulder.com The sharp, strong absorption peak around 1730 cm⁻¹ is indicative of the C=O stretch of the ester group. vscht.cz Absorptions corresponding to C-O stretching from the ether and ester linkages are typically found in the 1000-1300 cm⁻¹ region. vscht.cz Additionally, C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while those from the aliphatic portions appear just below 3000 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands for Esmolol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500–3200 (broad) | O–H and N–H stretch | Alcohol and Amine |

| 3100–3000 | C–H stretch | Aromatic |

| 3000–2850 | C–H stretch | Aliphatic |

| ~1730 (strong) | C=O stretch | Ester |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| 1300–1000 | C–O stretch | Ether, Ester, Alcohol |

Note: Frequencies are approximate and based on general IR correlation charts and data reported for esmolol. ijpsr.comorgchemboulder.comvscht.cz

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For esmolol, electron impact (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum shows a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. nih.gov The fragmentation pattern provides valuable structural information as the molecule breaks apart in a predictable manner. libretexts.org

Key fragmentation pathways for esmolol include the cleavage of the C-C bonds adjacent to the amine and oxygen atoms (alpha cleavage) and the loss of the ester side chain. nih.govlibretexts.org Common fragments observed in the mass spectrum of esmolol would correspond to the loss of the isopropyl group, the cleavage of the ester group, and the fragmentation of the propanolamine side chain. nih.gov A gas chromatography-mass spectrometry (GC-MS) assay has been developed for the quantification of esmolol, where derivatization to its trimethylsilyl (B98337) ether is performed prior to analysis to improve volatility and chromatographic properties. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for Esmolol

| m/z Value | Proposed Fragment Structure / Neutral Loss |

| 295 | Molecular Ion (M⁺) |

| 280 | Loss of methyl group (•CH₃) |

| 236 | Loss of ester group (•COOCH₃) |

| 167 | Cleavage resulting in [HO-C₆H₄-CH₂CH₂COOCH₃]⁺ |

| 121 | Cleavage resulting in [HO-C₆H₄-CH₂]⁺ (tropylium ion) |

| 86 | Cleavage resulting in [CH₂(OH)-CH=NH-CH(CH₃)₂]⁺ |

| 44 | Cleavage resulting in [CH₂=NH-CH(CH₃)₂]⁺ |

Note: Fragmentation is complex and pathway-dependent. This table represents plausible fragments based on the structure of esmolol and general fragmentation rules. nih.govlibretexts.orguab.edu

Development and Validation of Quantitative Analytical Methods for this compound

The accurate quantification of this compound in bulk drug substances and pharmaceutical formulations is critical for quality control. To this end, various robust and reliable analytical methods have been developed and validated, primarily centered around reversed-phase high-performance liquid chromatography (RP-HPLC) and UV-Visible spectrophotometry. worldwidejournals.com These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose. ijpsr.com

Reversed-Phase HPLC Method Development and Validation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely reported method for the determination of esmolol due to its high sensitivity, specificity, and resolving power. ijpsr.com These methods typically employ a non-polar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. ijpsr.com

Method development involves the systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak for esmolol that is well-resolved from any impurities or degradation products. ijpsr.com Validation of the developed method is performed to demonstrate its suitability, confirming parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijpsjournal.com For instance, a developed RP-HPLC method showed linearity in the concentration range of 10-50 µg/mL with a correlation coefficient (r²) of 0.998. The limit of detection and limit of quantification for this method were reported as 0.4638 µg/ml and 1.4055 µg/ml, respectively.

Stereoselective RP-HPLC assays have also been developed to specifically quantify the (S)- and (R)-enantiomers of esmolol. nih.govresearchgate.net These methods often involve pre-column derivatization with a chiral reagent, such as 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC), to form diastereomers that can be separated on a standard C18 column. nih.govresearchgate.net

Table 4: Summary of Validated RP-HPLC Methods for Esmolol

| Parameter | Method 1 | Method 2 ijpsr.com | Method 3 ijpsjournal.com |

| Column | BDS Hypersil Grace C18 (250mm x 4.6mm, 5µm) | C18 (250 mm × 4.6 mm, 5µ) | Intsil C18 (300 mm x 3.9 mm, 5 µm) |

| Mobile Phase | Acetonitrile:KH₂PO₄ buffer (80:20 v/v), pH 3.0 | Acetonitrile:0.01N KH₂PO₄ (pH 4.8) | Acetonitrile:Ammonium acetate (B1210297) buffer (15:85), pH 5 |

| Flow Rate | 0.8 mL/min | 1.0 mL/min | Not Specified |

| Detection (λ) | 224 nm | 221 nm | 221 nm |

| Retention Time | 5.593 min | Not Specified | Not Specified |

| Linearity Range | 10-50 µg/mL | 0.25-1.5 µg/mL | Not Specified |

| Correlation (r²) | 0.998 | Not Specified | 0.999 |

UV Spectrophotometric Assay Development

UV-Visible spectrophotometry offers a simpler, more rapid, and cost-effective alternative to HPLC for the quantification of esmolol in bulk and simple dosage forms. worldwidejournals.com The method is based on the principle that esmolol possesses a chromophore—the substituted benzene ring—that absorbs UV radiation at a characteristic wavelength. worldwidejournals.com

Development of a direct UV spectrophotometric method involves scanning a solution of esmolol hydrochloride in a suitable solvent (e.g., water) across the UV range to determine the wavelength of maximum absorbance (λmax). worldwidejournals.com For esmolol hydrochloride, the λmax is consistently found to be around 223-224 nm. worldwidejournals.com A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The method demonstrates a linear response in the concentration range of 1-6 µg/ml with a correlation coefficient of 0.998. worldwidejournals.com

In addition to direct UV measurement, several indirect spectrophotometric (colorimetric) methods have been developed. These involve reacting esmolol with a chromogenic reagent to form a colored complex that absorbs in the visible region. ijacskros.comijpsr.com For example, methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or Folin's reagent produce colored complexes with a λmax at 460 nm and 490 nm, respectively. ijacskros.com Another method is based on the formation of a yellow copper dithiocarbamate (B8719985) complex, which shows maximum absorbance at 420 nm. ijpsr.comsemanticscholar.org These methods can enhance sensitivity and shift the analysis away from the low UV region where interference from excipients may be more prevalent. ijacskros.com

Table 5: UV Spectrophotometric Methods for Esmolol Determination

| Method Type | Reagent / Solvent | λmax (nm) | Linearity Range (µg/mL) |

| Direct UV worldwidejournals.com | Water / Distilled Water | 223 | 1 - 6 |

| Charge-Transfer Complex ijacskros.com | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 460 | Not Specified |

| Charge-Transfer Complex ijacskros.com | Chloranilic acid (CAA) | 430 | 12 - 60 |

| Metal Complex ijpsr.com | Carbon disulphide / Copper (I) perchlorate | 420 | 1.5 - 25 |

Optimization of Chromatographic Parameters (e.g., mobile phase composition, flow rate, column selection)

The optimization of chromatographic parameters is a critical step in developing a robust and reliable HPLC method for this compound. drawellanalytical.com The goal is to achieve optimal separation efficiency, peak symmetry, analysis time, and sensitivity.

Column Selection: The choice of the stationary phase is fundamental. For a moderately polar compound like esmolol, reversed-phase columns are the standard choice. C18 (octadecyl) columns are the most commonly used due to their strong hydrophobic retention and versatility. ijpsr.com Other phases, such as cyano-bonded columns, have also been successfully employed, offering different selectivity. nih.gov Column dimensions (length and internal diameter) and particle size are also optimized; smaller particles (e.g., <5 µm) generally provide higher efficiency but at the cost of higher backpressure. drawellanalytical.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic modifier and an aqueous buffer. drawellanalytical.com Acetonitrile is a frequent choice for the organic component due to its low viscosity and UV cutoff. ijpsr.com The aqueous phase is usually a buffer solution (e.g., phosphate or acetate) to control the pH. ijpsjournal.comnih.gov The pH is a critical parameter as it affects the ionization state of the secondary amine in esmolol (pKa ~9.5). Operating at an acidic pH (e.g., pH 3.0-5.0) ensures the amine is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times. ijpsr.com The ratio of organic modifier to aqueous buffer is adjusted to control the retention time and resolution. drawellanalytical.com

Flow Rate: The flow rate of the mobile phase influences analysis time, efficiency, and backpressure. Typical flow rates for analytical columns (e.g., 4.6 mm i.d.) are in the range of 0.8 to 1.5 mL/min. ijpsr.com The flow rate is optimized to provide a reasonable run time without sacrificing separation efficiency, as described by the van Deemter equation. drawellanalytical.com

Table 6: Overview of Optimized Parameters in Esmolol HPLC Methods

| Parameter | Common Choices and Considerations | Reference Examples |

| Column (Stationary Phase) | C18 (most common), Cyano | BDS Hypersil C18 , Intsil C18 ijpsjournal.com, Cyano-bonded silica nih.gov |

| Mobile Phase (Organic) | Acetonitrile, Methanol | Acetonitrile is used in all cited HPLC methods. ijpsr.comijpsjournal.comnih.gov |

| Mobile Phase (Aqueous) | Phosphate buffer, Acetate buffer | KH₂PO₄ ijpsr.com, Sodium Acetate nih.gov, Ammonium Acetate ijpsjournal.com |

| Mobile Phase pH | Acidic (e.g., 3.0 - 5.0) to ensure consistent protonation of the amine. | pH 3.0 , pH 4.8 ijpsr.com, pH 5.0 ijpsjournal.com |

| Flow Rate | 0.8 - 1.5 mL/min | 0.8 mL/min , 1.0 mL/min ijpsr.com, 2.0 mL/min nih.gov |

| Detection Wavelength | 221-224 nm (near λmax), or 275-280 nm for reduced interference. | 224 nm , 221 nm ijpsr.com, 280 nm nih.gov |

Chemical Stability and Degradation Pathways of S Esmolol

Investigation of Hydrolytic Degradation Mechanisms

The principal degradation pathway for (S)-esmolol in aqueous solutions is the hydrolysis of its aliphatic carboxyester group. google.comnih.gov This reaction is influenced by several factors, most notably pH.

The hydrolysis of the labile aliphatic methyl ester group of esmolol (B25661) is subject to both acid and base catalysis. google.comgoogle.com The rate of this degradation is significantly dependent on the pH of the solution. google.com Studies have shown that esmolol is most stable at a pH of approximately 5.0. google.comgoogle.com Deviation from this optimal pH range, either to more acidic or more basic conditions, accelerates the rate of hydrolysis. google.com

The degradation of esmolol follows first-order kinetics. nih.gov In human blood, the half-life of esmolol is temperature-dependent, with a half-life of 19.67 ± 3.8 minutes at 37°C. researchgate.net The degradation process results in the formation of a primary metabolite and methanol. nih.gov

The pKa of the primary degradation product, an aliphatic carboxylic acid, is 4.80. nih.gov This is noteworthy because it is close to the pH of the formulation, allowing the degradation product itself to act as a "secondary buffer," which can minimize further pH changes due to degradation. nih.gov

The primary hydrolytic degradation product of this compound is its corresponding carboxylic acid, known as esmolol free acid or ASL-8123. nih.govderpharmachemica.com This compound is formed by the cleavage of the methyl ester group. google.comnih.gov Esmolol free acid is also a biologically active metabolite in humans.

Forced degradation studies under acidic and basic conditions have confirmed that esmolol undergoes significant degradation via ester hydrolysis to yield esmolol free acid. In addition to the free acid, other hydrolytic degradation products can include dimers.

Oxidative and Photolytic Stability Studies of the Compound

This compound is also susceptible to degradation upon exposure to oxidative conditions and light.

Oxidative Degradation: Esmolol can undergo oxidative degradation, particularly when exposed to air. This can lead to the formation of various degradation products that may impact the drug's stability and efficacy. Studies have shown that enhanced oxidation can facilitate the formation of esmolol free acid and other impurities.

Photolytic Degradation: Exposure to light can significantly accelerate the degradation of esmolol. Photodegradation studies, where esmolol powder was exposed to UV light for 24 hours, have been conducted to assess its stability. rjstonline.com Research indicates that luminescence can greatly accelerate the formation of several degradation products, including esmolol free acid and various dimeric impurities. To mitigate photodegradation, it is recommended to store esmolol in light-resistant containers.

Impurity Profiling and Characterization in Synthesized this compound

The synthesis of this compound can result in the formation of various process-related impurities. derpharmachemica.com Thorough impurity profiling is essential to ensure the quality, safety, and efficacy of the final drug product. researchgate.net

Several process-related impurities have been identified in the synthesis of esmolol hydrochloride. derpharmachemica.com These impurities can arise from incomplete reactions or side reactions during the manufacturing process. Four prominent process-related impurities that have been characterized include:

Esmolol isopropyl amide analog derpharmachemica.com

N-Ethyl Esmolol derpharmachemica.com

Esmolol dimer derpharmachemica.com

In addition to these, a comprehensive impurity profiling study identified a total of 20 impurities, with 14 being newly discovered. researchgate.net The breakdown of esmolol primarily involves hydrolysis and dimerization, leading to the formation of hydrolysates and dimeric impurities.

Advanced analytical techniques are crucial for the comprehensive detection, identification, and quantification of impurities in this compound. A combination of ultra-performance liquid chromatography and Q-Exactive Orbitrap tandem mass spectrometry (UPLC-QE-MS) has been effectively used for impurity profiling. researchgate.net This powerful technique, coupled with a multiple mass defect filter and chemometrics, has enabled the identification of a wide range of impurities. researchgate.net

Other analytical methods employed for the characterization and quantification of esmolol and its impurities include:

High-Performance Liquid Chromatography (HPLC): A rapid high-performance liquid chromatographic method has been developed to resolve esmolol from its synthetic intermediates, potential impurities, and degradation products. researchgate.net Reverse-phase HPLC methods have also been validated for the determination of esmolol hydrochloride in bulk and injection forms. rjstonline.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry, including techniques like electrospray ionization (ESI) and chemical ionization (CI), has been used for the structural elucidation of impurities. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: ¹H NMR and IR spectral data have been instrumental in confirming the structures of synthesized impurities like the esmolol dimer. derpharmachemica.com

These advanced analytical strategies are vital for monitoring the manufacturing process and ensuring the quality control of this compound formulations. researchgate.netresearchgate.net

Computational In Silico Prediction of Impurity Chemical Properties and Reactivity (e.g., QSAR modeling for potential biological interactions)

The assessment of impurities in pharmaceutical products is critical for ensuring drug safety. In silico computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, serve as valuable tools for predicting the potential toxicity of impurities without the need for extensive experimental testing. researchgate.netresearchgate.net These models are recognized by regulatory bodies like the International Conference on Harmonization (ICH) for evaluating the genotoxic risks of pharmaceutical impurities. researchgate.nettktsweden.com QSAR methodologies analyze the chemical structure of a compound to predict its biological activity, including potential adverse effects like mutagenicity or carcinogenicity. researchgate.netmulticase.com

A comprehensive impurity profiling of this compound hydrochloride injection using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) alongside in-silico toxicity prediction has been conducted. researchgate.net This integrated approach successfully detected and identified a total of 20 impurities, 14 of which had not been previously reported. researchgate.net The study employed QSAR modeling to predict the potential hepatotoxicity and mutagenicity of these identified impurities. researchgate.netresearchgate.net

One impurity, designated EP20, was predicted by the QSAR model to be both hepatotoxic and mutagenic. researchgate.netresearchgate.net Subsequent in vivo testing confirmed the hepatotoxicity of this impurity, validating the predictive power of the in silico model. researchgate.netresearchgate.net The primary degradation pathways for this compound were found to be hydrolysis and dimerization, leading to the formation of various impurities. Key impurities identified through synthesis and spectral analysis include the esmolol free acid and various dimeric forms. derpharmachemica.comontosight.ai

Table 1: Selected this compound Impurities and In Silico Toxicity Predictions

| Impurity Name/Type | Method of Identification | Predicted Potential Biological Interaction (via QSAR) | Citation |

| EP20 | UPLC-MS | Predicted as hepatotoxic and mutagenic. | researchgate.netresearchgate.net |

| Esmolol Free Acid | Synthesis & Spectral Data | Primary hydrolytic degradation product. | derpharmachemica.com |

| Esmolol Dimer | Synthesis & Spectral Data | Dimerization impurity. | derpharmachemica.comontosight.ai |

| N-Ethyl Esmolol | Synthesis & Spectral Data | Process-related impurity. | derpharmachemica.com |

Formulation and Storage-Related Chemical Stability

The chemical stability of this compound is fundamentally challenged by the labile aliphatic methyl ester group in its structure, which is highly susceptible to hydrolysis in aqueous environments. google.comepo.org This hydrolytic degradation is a primary concern for the formulation and storage of this compound solutions. google.com Consequently, strategies to enhance stability focus on controlling the conditions that promote hydrolysis.

Proper storage is essential to minimize degradation. Formulations are generally recommended to be stored at room temperature (15°C to 25°C or 15°C to 30°C). nih.govbaxter.ca Exposure to excessive heat should be avoided, although freezing has been noted not to adversely affect concentrated injection forms. nih.govbaxter.ca To further ensure stability against environmental factors, packaging plays a crucial role. The use of moisture-resistant packaging, such as an aluminum overpouch, can prevent water loss and ingress, while light-resistant containers protect the drug from photodegradation. google.com Under these conditions, formulations can be stable for periods of 12 to 24 months. google.com

Studies have also explored the use of cyclodextrins to improve the storage stability of this compound by forming inclusion complexes. googleapis.com

Table 2: Storage Stability of this compound Formulations at 25°C

| Formulation | Storage Time | Increase in Degradation Products (%) | Citation |

| Cyclodextrin (B1172386) Complex | 1 Month | 0.05% | googleapis.com |

| Cyclodextrin Complex | 3 Months | 0.08% | googleapis.com |

| State-of-the-Art Formulation | 1 Month | 0.11% | googleapis.com |

| State-of-the-Art Formulation | 3 Months | 0.28% | googleapis.com |

Effects of Solvent Systems and Buffering Agents on Chemical Stability

The stability of this compound in aqueous solutions is significantly influenced by the choice of solvent system and buffering agents. The rate of degradation via hydrolysis is mediated by both acid and base catalysis. google.comgoogle.com

Extensive research has shown that the pH of the formulation is a critical factor, with maximum stability observed in a narrow range around pH 5.0. google.comepo.orggoogle.comgoogle.com Among various buffering agents tested, including tartrate, lactate, and phosphate (B84403), acetate (B1210297) buffer was found to provide the best stability for this compound in aqueous solutions. google.comgoogle.com However, a paradoxical effect exists where the rate of hydrolysis increases as the concentration of the acetate buffer itself increases. google.comgoogle.com This necessitates minimizing the buffer concentration to enhance stability. google.comepo.org

The composition of the intravenous solution also affects stability. This compound is generally stable in common i.v. solutions like dextrose 5% and sodium chloride 0.9%. nih.gov However, it exhibits limited stability in sodium bicarbonate 5% solution, which induces degradation. nih.govstabilis.org

Temperature-Dependent Degradation Kinetics

The degradation of this compound is highly dependent on temperature. As temperature increases, the rate of hydrolysis of the ester linkage accelerates, leading to faster degradation. Conversely, lower temperatures significantly slow down this process. nih.gov

An in vitro study examining the degradation of this compound in human whole blood at various temperatures clearly demonstrated this relationship. The half-life of this compound increased markedly as the incubation temperature was lowered, indicating a significant reduction in the rate of its metabolism and degradation. nih.gov

Table 3: Half-Life of this compound in Human Blood at Different Temperatures

| Temperature | Half-Life (minutes) | Citation |

| 37°C | 19.6 ± 3.8 | nih.gov |

| 25°C | 47.0 ± 10.1 | nih.gov |

| 15°C | 152.0 ± 46.6 | nih.gov |

| 4°C | 226.7 ± 60.1 | nih.gov |

This temperature dependency is also observed in vivo, where hypothermic conditions during surgery have been shown to increase blood concentrations of esmolol due to reduced clearance. nih.gov While lower temperatures enhance stability, specific formulations of this compound have been developed to withstand terminal sterilization by autoclaving at high temperatures (e.g., 119°C to 122°C) for short durations (10 to 36 minutes) without substantial degradation. google.com This demonstrates that with appropriate formulation strategies, stability can be maintained even under thermal stress.

Molecular Mechanism of Action and Structure Activity Relationship Sar of S Esmolol

Molecular-Level Receptor Binding Studies

(S)-Esmolol functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in the cardiac tissue. researchgate.net This means it reversibly binds to these receptors and blocks the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine, thereby inhibiting their downstream signaling pathways. This blockade results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure. researchgate.net Esmolol (B25661) exhibits selectivity for β1-receptors over β2-receptors, although this selectivity can diminish at higher doses. nih.gov

A crucial aspect of esmolol's pharmacology is its stereoselectivity. The esmolol molecule contains a chiral center, leading to the existence of two enantiomers: this compound and (R)-esmolol. The pharmacological activity, specifically the β1-adrenergic blockade, resides almost exclusively in the (S)-enantiomer. nih.govebi.ac.uk The (R)-enantiomer is considered to be pharmacologically inactive in this regard. nih.gov While the (S)-enantiomer is responsible for heart rate control, both enantiomers may contribute to a reduction in blood pressure. ebi.ac.uk

Studies have demonstrated the superior affinity of the (S)-enantiomer for β1-receptors. In radiotracer studies, esmolol showed a 34-fold higher activity towards β1-receptors compared to β2-receptors. selleckchem.com This stereospecificity is a common feature among many beta-blockers, where the (S)-configuration at the carbon atom bearing the hydroxyl group is essential for high-affinity binding to the receptor. nih.gov

The interaction between this compound and the β1-adrenergic receptor is a dynamic process governed by specific molecular interactions. The binding affinity of esmolol for β-adrenergic receptors has been quantified in various studies. For instance, esmolol has been reported to be a selective β1 receptor antagonist with log Kd values of -6.66 for human β1-adrenoceptors, -5.99 for β2-adrenoceptors, and -4.11 for β3-adrenoceptors. selleckchem.com Another study mentions nebivolol, another β1-blocker, having an IC50 of 0.8 nM for the β1-adrenergic receptor. selleckchem.com

Steered molecular dynamics simulations have provided insights into the unbinding process of esmolol from both β1 and β2 adrenoceptors. ebi.ac.ukresearchgate.net These studies reveal that the unbinding pathway of esmolol from the β1 adrenoceptor is preferably perpendicular to the cell membrane. ebi.ac.ukresearchgate.net The interaction is facilitated by hydrogen bonds, particularly involving the ester group of esmolol and the non-conserved residue K347 in the β1 adrenoceptor. ebi.ac.uk In contrast, the unbinding from the β2 adrenoceptor is more influenced by hydrophobic and aromatic interactions. ebi.ac.uk

The key interactions for beta-blockers like esmolol typically involve hydrogen bonds between the secondary amine and the β-hydroxyl group of the ligand with conserved residues such as D113 in the receptor's binding pocket. selleckchem.com The ester group of esmolol also forms hydrogen bonds with residues like N344 and S229 in the β1 adrenoceptor. ebi.ac.uk

Theoretical and Computational Chemistry Approaches to SAR Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their receptors. These methods have been applied to understand the interaction of esmolol with adrenergic receptors. ebi.ac.ukresearchgate.netmdpi.com

Molecular docking studies have been used to investigate the chiral recognition of esmolol enantiomers. mdpi.com These studies can help rationalize the experimental findings of stereoselective binding by predicting the most stable binding poses and the interactions that contribute to the binding energy. For esmolol, docking studies have shown that the (S)-enantiomer forms a more stable inclusion complex with chiral selectors like carboxymethyl-β-cyclodextrin (CM-β-CD) compared to the (R)-enantiomer, which correlates with experimental separation factors. mdpi.com The calculated binding free energies for the inclusion complexes of esmolol enantiomers with CM-β-CD were in the range of -3.410 to -5.984 kcal/mol, indicating spontaneous binding. mdpi.com

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of interactions over time. lew.romdpi.comacs.org Steered MD simulations have been particularly insightful in elucidating the unbinding pathways of esmolol from β1 and β2 adrenoceptors, highlighting the kinetic basis for its selectivity. ebi.ac.ukresearchgate.net These simulations have shown that the unbinding of esmolol from β1AR is characterized by the interchange of hydrogen bonds involving its ester group. ebi.ac.uk

Quantum chemical calculations offer a deeper understanding of the intrinsic properties of a molecule, such as its conformational preferences and electronic structure, which are critical for its interaction with a biological target. nih.govresearchgate.net

These calculations can be used to determine the most stable conformations of this compound and to analyze its electronic properties, such as the distribution of electron density and the location of molecular orbitals. A study employing quantum chemical calculations determined several global reactivity descriptors for esmolol. researchgate.net The results indicated that along with alprenolol (B1662852) and bisoprolol, esmolol is among the most stable compounds studied based on its HOMO-LUMO gap and chemical hardness. researchgate.net

The following table summarizes some of the calculated quantum chemical properties for a series of beta-blockers, including esmolol:

| Compound | Chemical Hardness | Electronegativity Index | Electrophilicity Index |

| Acebutolol | Highest | ||

| Alprenolol | Most Stable | ||

| Atenolol | Highest | ||

| Bisoprolol | Most Stable | ||

| Esmolol | Most Stable | ||

| Propranolol | Highest | ||

| Sotalol | Highest | Highest | |

| Timolol | Highest | Highest | |

| Data derived from a comparative study of beta-blocker molecules. researchgate.net |

These electronic properties are instrumental in understanding the non-covalent interactions that govern the binding of this compound to the β1-adrenergic receptor.

Enzymatic Bioconversion Pathways and In Vitro Metabolic Stability

The ultrashort duration of action of esmolol is a direct consequence of its rapid metabolism by esterases in the blood. wikipedia.orgresearchgate.net This bioconversion is a key feature of its pharmacokinetic profile.

The primary metabolic pathway of esmolol is the hydrolysis of its ester linkage, which is primarily carried out by human carboxylesterase 1 (hCE1). wikipedia.orgselleckchem.com This enzyme is found in the liver and, importantly, in white blood cells and platelets, which contributes significantly to the rapid systemic clearance of the drug. wikipedia.orgselleckchem.com Acyl protein thioesterase 1 (APT1) in the liver cytosol also participates in this hydrolysis. wikipedia.orgselleckchem.com This enzymatic action results in the formation of an acid metabolite, ASL-8123, and methanol. ebi.ac.uk The acid metabolite has a significantly lower affinity for β1-receptors (about 1/1600th that of esmolol) and is considered pharmacologically inactive.

The in vitro metabolic stability of esmolol has been shown to be temperature-dependent. mdpi.com The half-life of esmolol in human blood increases significantly as the temperature decreases.

| Temperature (°C) | Half-life (minutes) |

| 37 | 19.6 ± 3.8 |

| 25 | 47.0 ± 10.1 |

| 15 | 152.0 ± 46.6 |

| 4 | 226.7 ± 60.1 |

| Data from in vitro studies on esmolol metabolism in human blood. mdpi.com |

This rapid enzymatic breakdown in the blood is responsible for esmolol's short elimination half-life of approximately 9 minutes, allowing for precise control of its therapeutic effects. wikipedia.org

Identification and Characterization of Esterases Responsible for this compound Hydrolysis

The rapid metabolism of esmolol is a key feature of its pharmacokinetic profile, primarily driven by enzymatic hydrolysis of its ester linkage. This bioconversion produces an inactive acid metabolite and methanol. drugbank.comnih.govacs.org While initial research suggested that esterases within the cytosol of red blood cells (RBCs) were the main catalysts for this process, more recent and detailed investigations have refined this understanding. drugbank.comfda.govscite.ai Current evidence points to human carboxylesterase 1 (hCE1) as the principal enzyme responsible for esmolol's hydrolysis. jst.go.jpnih.gov

Human Carboxylesterase 1 (hCE1): Studies utilizing individual recombinant esterases and inhibition assays have conclusively identified hCE1 as the primary metabolic enzyme for esmolol. jst.go.jpnih.gov hCE1 is a serine hydrolase with broad substrate specificity, found in various tissues including the liver, lung, and macrophages/monocytes. researchgate.netresearchgate.net It is the main enzyme for esmolol hydrolysis in both human liver microsomes and white blood cells. jst.go.jpnih.gov The significant expression of hCE1 in the liver contributes to a high hepatic clearance rate that is limited by hepatic blood flow. jst.go.jpresearchgate.net Furthermore, hCE1 is present and active in both microsomal and cytosolic fractions of the liver. jst.go.jp In contrast, hCE2, another major human carboxylesterase, shows negligible activity towards esmolol, likely due to esmolol's relatively large acyl group which hCE2 does not readily accommodate. jst.go.jp

Acyl protein thioesterase 1 (APT1): In addition to hCE1, acyl protein thioesterase 1 (APT1) has been identified as another enzyme involved in esmolol's metabolism. jst.go.jpnih.gov APT1 contributes to the cytosolic hydrolysis of esmolol in the liver. jst.go.jpnih.govresearchgate.net While the hydrolytic activity of APT1 towards esmolol is lower than that of hCE1, it is thought to play a role, particularly in the cytosolic compartment. jst.go.jp APT1, along with hCE1, is also implicated in the pulmonary metabolism of esmolol, which may contribute to its total body clearance being higher than cardiac output. jst.go.jpnih.gov

Enzyme Kinetics Studies of this compound Hydrolysis in Cellular and Subcellular Fractions (in vitro)

In vitro studies using various cellular and subcellular fractions have been instrumental in quantifying the rate and characteristics of esmolol hydrolysis. These experiments have confirmed the central role of the liver and specific blood components in its rapid metabolism.

Below is a table summarizing the enzyme kinetics of esmolol hydrolysis by recombinant human carboxylesterase 1 (hCE1) expressed in insect cell microsomes.

| Parameter | Value | Unit |

| Km (Michaelis constant) | 1.02 ± 0.14 | mM |

| Vmax (Maximum reaction velocity) | 481 ± 30 | nmol/min/mg protein |

| Data derived from studies on recombinant hCE1. jst.go.jp |

Blood Fractions: Studies comparing different human blood fractions have revealed significant differences in hydrolytic activity. jst.go.jpnih.gov

Washed Red Blood Cells (RBCs): Show very slow hydrolysis of esmolol. jst.go.jpresearchgate.net

Plasma Proteins: Exhibit slight hydrolytic activity. jst.go.jpnih.gov

Plasma with White Blood Cells and Platelets: This fraction demonstrates extensive and rapid hydrolysis of esmolol, identifying these cells as the major site of metabolism within the blood. jst.go.jpnih.govresearchgate.net

The addition of plasma proteins to RBC suspensions was found to slightly increase the half-life of esmolol, suggesting that protein binding may offer some protection from esterase activity. nih.gov

Future Directions in S Esmolol Chemical Research

Exploration of Novel Biocatalytic and Asymmetric Catalytic Systems for Enantiopure Synthesis

Asymmetric Catalytic Systems: Parallel to biocatalysis, the development of synthetic asymmetric catalysts remains a vibrant research area. The hydrolytic kinetic resolution (HKR) of the racemic epoxide precursor, (S)-methyl 3-[4-(oxiran-2-ylmethoxy) phenyl] propanoate, using Jacobsen's catalyst is a notable example. tandfonline.comtandfonline.comresearchgate.net This method has been shown to produce the key epoxide intermediate with high enantioselectivity. tandfonline.comresearchgate.net Another approach involves Sharpless asymmetric dihydroxylation of an olefin precursor to create the chiral diol, which is then converted to the epoxide and finally to (S)-esmolol. sid.iriau.ir Research in this domain is geared towards designing new, more efficient, and recyclable metal-complex catalysts that can operate at lower loadings and under milder conditions, further enhancing the economic and environmental viability of enantiopure this compound synthesis. tandfonline.com

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalytic System | Catalyst | Key Intermediate | Enantiomeric Excess (ee) | Overall Yield | Reference |

|---|---|---|---|---|---|

| Biocatalysis (Kinetic Resolution) | Lipase (B570770) B from Candida antarctica | (R)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate | 97% | 26% | mdpi.comchemrxiv.org |

| Biocatalysis (Kinetic Resolution) | Lipase from Pseudomonas cepacia | (R)-methyl 3-(4-(3-chloro-2-hydroxypropoxy)phenyl)propanoate | >98% | Improved yield reported | core.ac.ukresearchgate.net |

| Asymmetric Catalysis (Hydrolytic Kinetic Resolution) | Jacobsen's (R,R)-salen Co(III) catalyst | (S)-methyl 3-[4-(oxiran-2-ylmethoxy) phenyl] propanoate | High (94% for epoxide) | 46% (for S-epoxide) | tandfonline.comtandfonline.comresearchgate.net |

| Asymmetric Catalysis (Asymmetric Dihydroxylation) | AD-mix-α (Sharpless) | Chiral epoxide from 1,2-diol | High | 65.6% | sid.iriau.ir |

Development of Advanced Hyphenated Analytical Techniques for Comprehensive Characterization

The precise analysis of this compound, its enantiomeric purity, and its potential impurities is critical for quality control. researchgate.net Future research will focus on developing more sensitive, rapid, and comprehensive analytical methods, particularly through the advancement of hyphenated techniques. saspublishers.com

Hyphenated techniques, which couple a separation method with a detection method, provide powerful tools for analysis. saspublishers.comhumanjournals.com Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone in this area. humanjournals.com Recent work has utilized ultra-performance liquid chromatography coupled with Q-Exactive Orbitrap tandem mass spectrometry (UPLC-QE-MS) for detailed impurity profiling of esmolol (B25661) hydrochloride injections. researchgate.net This approach has successfully identified previously unknown impurities. researchgate.net Future developments will likely involve refining these LC-MS methods for even greater sensitivity and resolution, enabling the detection and quantification of trace-level impurities and degradation products. researchgate.nethumanjournals.com

For enantiomeric separation, stereoselective high-performance liquid chromatography (HPLC) is a standard method. nih.govnih.gov This often involves chiral stationary phases (CSPs), such as the polysaccharide-based Chiralpak IB, or pre-column derivatization with a chiral reagent like 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC). nih.govnih.gov Another promising technique is capillary electrophoresis (CE), which can achieve chiral separation using cyclodextrins as selectors. mdpi.com The development of novel CSPs and chiral selectors for both HPLC and CE will be a priority, aiming for baseline resolution of enantiomers with shorter analysis times. nih.gov Furthermore, "green" analytical methods are gaining traction, such as micellar liquid chromatography, which uses aqueous solutions of surfactants as an alternative to organic mobile phases, reducing the environmental impact of analysis. tandfonline.comtandfonline.com

Table 2: Advanced Analytical Techniques for this compound Characterization

| Technique | Principle of Separation/Detection | Application for this compound | Key Findings/Future Direction | Reference |

|---|---|---|---|---|

| UPLC-QE-MS | High-resolution liquid chromatography coupled with high-resolution mass spectrometry. | Impurity profiling of esmolol hydrochloride injections. | Detected 20 impurities, 14 of which were newly identified. Future work will enhance sensitivity for trace analysis. | researchgate.net |

| Stereoselective HPLC | Chromatographic separation on a chiral stationary phase (e.g., Chiralpak IB) or after chiral derivatization. | Simultaneous determination of esmolol and its acid metabolite enantiomers. | Baseline resolution of enantiomers achieved. Development of new CSPs for faster, more efficient separations. | nih.govnih.gov |

| Capillary Electrophoresis (CE) | Separation in a capillary based on electrophoretic mobility, using chiral selectors (e.g., cyclodextrins). | Chiral separation of esmolol and other β-blockers. | Carboxymethylated-β-cyclodextrin showed high enantioselectivity. Research into novel, more effective chiral selectors. | mdpi.com |

| Micellar Liquid Chromatography | RP-HPLC using a mobile phase containing surfactants (micelles) instead of organic solvents. | "Green" enantioseparation of esmolol diastereomeric derivatives. | Provides an environmentally friendly alternative for routine analysis with high sensitivity. | tandfonline.comtandfonline.com |

Deeper Computational and Mechanistic Insights into this compound's Molecular Behavior and Interactions

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the behavior of drug molecules at an atomic level. For this compound, these techniques offer profound insights into its interactions, conformation, and the mechanisms underlying its activity and analysis.

Molecular docking studies have been employed to elucidate the chiral recognition mechanisms responsible for the successful enantiomeric separation of esmolol on chiral stationary phases like Chiralpak IB and with cyclodextrin (B1172386) selectors in capillary electrophoresis. nih.govmdpi.com These models can predict the binding energies and specific interactions, such as hydrogen bonds, that lead to differential retention of the (S) and (R) enantiomers. mdpi.com Such computational insights can guide the rational design of more effective chiral selectors for analytical applications. nih.govmdpi.com

Recent computational research has also explored the polymorphism of esmolol hydrochloride (EH), identifying new crystal forms and analyzing their relative stability through Hirshfeld surface and molecular electrostatic potential surface analyses. acs.orgfigshare.com These studies reveal how differences in hydrogen bonding and molecular packing influence the properties of the solid state, which is crucial for drug formulation and stability. acs.org Additionally, docking experiments have suggested novel mechanisms of action, such as the potential for esmolol to inhibit aldose reductase, an enzyme implicated in diabetic complications. nih.gov Future computational work will likely involve more sophisticated dynamic simulations to model the conformational flexibility of this compound when interacting with its biological targets and to predict the properties of novel analogs.

Table 3: Computational and Mechanistic Studies of this compound

| Computational Method | System Studied | Key Insight | Reference |

|---|---|---|---|

| Molecular Docking | Esmolol enantiomers with Chiralpak IB stationary phase. | Explained chiral recognition mechanisms, confirming that modeling data agreed with chromatographic results. | nih.gov |

| Molecular Docking | Esmolol enantiomers with carboxymethylated-β-cyclodextrin. | Revealed that hydrogen bonding with the hydroxyl group next to the chiral center is critical for discrimination. | mdpi.com |

| Hirshfeld Surface Analysis & Dynamic Simulations | Esmolol hydrochloride polymorphs. | Identified differences in hydrogen bonding and molecular packing, explaining the formation of distinct polymorphs in different solvents. | acs.orgfigshare.com |

| Protein-Drug Docking | Esmolol with aldose reductase. | Demonstrated favorable docking for the inhibition of this enzyme, suggesting a novel therapeutic mechanism. | nih.gov |

| Molecular Docking | Esmolol with bacterial quorum sensing receptors. | Identified esmolol as a promising candidate for inhibiting bacterial virulence. | nih.gov |

Design and Synthesis of Novel this compound Analogs Based on Refined SAR Principles

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing principles to guide the design of new molecules with improved properties. oup.com For β-blockers, the aryloxypropanolamine backbone is a critical pharmacophore. oup.comgpatindia.com The N-alkyl substituent (isopropyl in esmolol) is important for antagonist activity, while substituents on the aromatic ring influence selectivity and metabolic properties. pharmaguideline.com

A key feature of esmolol is its ester moiety, which leads to its rapid hydrolysis by red blood cell esterases and its characteristic short half-life. iau.irdrugbank.com This "soft drug" design approach is a primary focus for creating novel analogs. researchgate.net Research has explored the synthesis of esmolol prodrugs by modifying the ester group with different short-chain fatty acids (e.g., acetate (B1210297), propionate (B1217596), butyrate, valerate). tandfonline.com The goal of this work was to enhance lipophilicity (log P) to improve suitability for transdermal delivery. tandfonline.com These studies showed that increasing the ester chain length successfully increased the partition coefficient into a range more favorable for skin permeation. tandfonline.com

Future research will likely expand on this concept, designing and synthesizing novel this compound analogs with fine-tuned pharmacokinetic profiles. By systematically altering the ester group or other parts of the molecule, chemists can aim to create derivatives with different durations of action, alternative metabolic pathways, or improved tissue penetration for specific therapeutic applications, while retaining the essential β1-selective blocking activity of the parent compound.

Table 4: this compound Analogs and Structural Modifications

| Analog/Prodrug | Structural Modification | Objective/Resulting Property Change | Reference |

|---|---|---|---|

| Esmolol Acetate | Ester group changed from methyl propanoate to acetate. | Increased lipophilicity for potential transdermal delivery. | tandfonline.com |

| Esmolol Propionate | Ester group changed from methyl propanoate to propionate. | Increased lipophilicity; showed significant blood pressure reduction upon transdermal application. | tandfonline.com |

| Esmolol Butyrate | Ester group changed from methyl propanoate to butyrate. | Further increased lipophilicity for enhanced skin permeation. | tandfonline.com |

| Esmolol Valerate | Ester group changed from methyl propanoate to valerate. | Highest lipophilicity in the series; showed significant blood pressure reduction. | tandfonline.com |

Q & A

What pharmacokinetic properties of (S)-esmolol are critical for experimental design in acute cardiovascular settings?